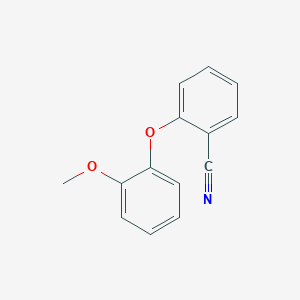

2-(2-Methoxyphenoxy)benzonitrile

Description

2-(2-Methoxyphenoxy)benzonitrile is a benzonitrile derivative featuring a methoxyphenoxy substituent at the ortho position of the benzene ring. This compound is of significant interest in medicinal chemistry and materials science due to its versatile structural framework, which allows for diverse biological interactions and physicochemical properties. Notably, derivatives of this scaffold have been explored for their binding affinity to adrenoceptors (e.g., α₁-, α₂-, and β₁-adrenoceptors) and antiarrhythmic activity, as demonstrated in studies involving indole-based analogs with similar methoxyphenoxy-ethylamino substituents . Additionally, the methoxyphenoxy group is implicated in enzymatic degradation pathways, such as lignin peroxidase-mediated cleavage, highlighting its relevance in both biochemical and environmental contexts .

Properties

IUPAC Name |

2-(2-methoxyphenoxy)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2/c1-16-13-8-4-5-9-14(13)17-12-7-3-2-6-11(12)10-15/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INSAUYYJGYIOIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OC2=CC=CC=C2C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methoxyphenoxy)benzonitrile can be achieved through several methods. One common approach involves the reaction of 2-methoxyphenol with 2-fluorobenzonitrile in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Methoxyphenoxy)benzonitrile undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

Reduction: The nitrile group can be reduced to form an amine derivative.

Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Electrophiles like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: 2-(2-Hydroxyphenoxy)benzonitrile.

Reduction: 2-(2-Methoxyphenoxy)benzylamine.

Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

2-(2-Methoxyphenoxy)benzonitrile has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenoxy)benzonitrile is primarily related to its interaction with specific molecular targets. For instance, its potential anti-inflammatory effects may involve the inhibition of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators . The compound’s ability to undergo various chemical transformations also allows it to interact with different biological pathways, making it a versatile tool in research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-(2-Methoxyphenoxy)benzonitrile can be contextualized by comparing it to analogous benzonitrile derivatives. Key differences in substituent groups, molecular weight, and biological activity are summarized below:

Physicochemical and Degradation Properties

- Lignin Model Dimers (e.g., Substrate III) Structure: Contains a 2-methoxyphenoxy group linked to a propanediol backbone. Degradation: Substrate III undergoes lignin peroxidase-mediated cleavage via alkyl-aryl bond scission, yielding guaiacol and syringaldehyde derivatives. The position of the methoxy group influences degradation efficiency . Contrast: The benzonitrile core in this compound may confer greater metabolic stability compared to propanediol-based lignin models, which are more prone to oxidative degradation .

- 2-[(3-Chlorophenyl)methoxy]-4-methoxybenzonitrile Structure: Substituted with a chlorophenylmethoxy group and a para-methoxy group. Molecular weight: 273.72 g/mol . Contrast: The ortho-methoxyphenoxy group in this compound likely reduces steric hindrance compared to the para-methoxy group, facilitating receptor binding .

Data Table: Key Structural and Functional Comparisons

*Calculated based on molecular formulas from referenced evidence.

Biological Activity

2-(2-Methoxyphenoxy)benzonitrile, with the molecular formula C14H11NO2, is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a methoxy group and a benzonitrile moiety, which contribute to its unique chemical properties and biological functions. Research has indicated that it may possess anti-inflammatory and antimicrobial properties, making it a candidate for further investigation in drug development.

The synthesis of this compound typically involves the reaction of 2-methoxyphenol with 2-fluorobenzonitrile in the presence of a base such as potassium carbonate, conducted in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The compound's structure allows for various chemical modifications, enhancing its versatility in biological applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Notably, it has been suggested that the compound may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory response by catalyzing the conversion of arachidonic acid into prostaglandins. This inhibition could lead to reduced production of pro-inflammatory mediators, thereby exhibiting anti-inflammatory effects.

Antimicrobial Activity

In addition to its anti-inflammatory properties, this compound has been investigated for antimicrobial activity. Preliminary studies indicate that compounds featuring phenoxy and benzonitrile groups can exhibit significant antimicrobial effects against various pathogens . However, specific data on the efficacy of this compound against particular microorganisms remains sparse and warrants further exploration.

Case Studies and Research Applications

Research into the biological applications of this compound is still evolving. A few relevant studies include:

- Study on COX Inhibition : A study highlighted the anti-inflammatory potential of structurally related compounds that selectively inhibited COX-2, demonstrating effectiveness comparable to existing NSAIDs in animal models .

- Antimicrobial Screening : Investigations into related compounds have shown promising results against bacterial strains, suggesting that this compound may also possess similar antimicrobial properties .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Feature | Biological Activity |

|---|---|---|

| 2-(2-Hydroxyphenoxy)benzonitrile | Hydroxy group instead of methoxy | Moderate anti-inflammatory |

| 2-(2-Chlorophenoxy)benzonitrile | Chlorine substituent | Antimicrobial potential noted |

| 2-(2-Methoxyphenoxy)benzylamine | Benzylamine derivative | Enhanced bioactivity observed |

This table illustrates how variations in functional groups influence biological activity, highlighting the unique position of this compound within this context.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.